![molecular formula C9H16ClNO2 B2375800 7-Azaspiro[3.5]nonane-9-carboxylic acid;hydrochloride CAS No. 2243510-57-6](/img/structure/B2375800.png)
7-Azaspiro[3.5]nonane-9-carboxylic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Azaspiro[35]nonane-9-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C9H16ClNO2 It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Azaspiro[3.5]nonane-9-carboxylic acid;hydrochloride typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method involves the cyclization of a suitable precursor under acidic conditions to form the spirocyclic ring system. The carboxylic acid group is then introduced through a subsequent reaction, and the final hydrochloride salt is obtained by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
7-Azaspiro[3.5]nonane-9-carboxylic acid;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
Synthesis of 7-Azaspiro[3.5]nonane-9-carboxylic acid; hydrochloride
The synthesis of this compound typically involves several steps, starting from readily available precursors. A notable method includes the use of N-Boc-4-piperidone as a starting material, which undergoes a series of reactions including:
- Wittig reaction : This step generates an intermediate that is crucial for the formation of the spirocyclic structure.
- Cyclization : The intermediate is subjected to cyclization to form the azaspiro compound.
- Reduction : Sodium borohydride is utilized to reduce the ketone to the corresponding alcohol.
- Hydrochloride formation : The final step involves treatment with hydrochloric acid to yield the hydrochloride salt, which enhances solubility and stability .
Pharmacological Potential
7-Azaspiro[3.5]nonane derivatives have been investigated for their role as inhibitors of diacylglycerol acyltransferase 1 (DGAT-1). DGAT-1 inhibitors are promising candidates for treating hyperlipidemia due to their ability to lower triglyceride levels in the blood. Research indicates that these compounds can effectively suppress triglyceride synthesis, making them valuable in developing lipid-lowering therapies .
Farnesoid X Receptor Agonism
A specific derivative of 7-Azaspiro[3.5]nonane has been identified as a potent agonist for the Farnesoid X receptor (FXR), which plays a crucial role in bile acid regulation and lipid metabolism. This compound has shown efficacy in preclinical models for conditions such as nonalcoholic steatohepatitis (NASH), demonstrating its potential therapeutic applications in liver diseases .
Case Study: BMS-986318
BMS-986318 is a compound derived from 7-Azaspiro[3.5]nonane that has undergone extensive preclinical evaluation. Key findings include:
- In vitro potency : The compound exhibited significant activation of FXR in vitro, indicating its potential for clinical application.
- In vivo efficacy : In mouse models, BMS-986318 demonstrated a marked increase in liver FGF15 levels and a substantial reduction in CYP 7A1 expression, both critical markers for liver function and health .
Parameter | Value |
---|---|
Compound Name | BMS-986318 |
FXR Activation (nM) | 202 ± 184 |
Dose Administered (mg/kg) | 3 |
Liver FGF15 Increase | 19-fold |
CYP 7A1 Reduction | 94% |
Safety Profile
Safety assessments have revealed that 7-Azaspiro[3.5]nonane hydrochloride can cause skin irritation and serious eye irritation, necessitating careful handling in laboratory settings .
作用机制
The mechanism of action of 7-Azaspiro[3.5]nonane-9-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-Oxa-7-azaspiro[3.5]nonane oxalate
- 5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid hydrochloride
Uniqueness
7-Azaspiro[3.5]nonane-9-carboxylic acid;hydrochloride is unique due to its specific spirocyclic structure and the presence of both a carboxylic acid group and a hydrochloride salt. This combination of features gives it distinct chemical and physical properties, making it valuable for various research and industrial applications.
生物活性
7-Azaspiro[3.5]nonane-9-carboxylic acid; hydrochloride is a synthetic compound notable for its unique spirocyclic structure and potential biological activities. Its interactions with various biological targets make it a candidate for research in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound features a spirocyclic framework, which contributes to its distinctive chemical properties. It is recognized as a bioisostere of pipecolic acid, known for its involvement in various biological processes and pharmacological activities. The molecular formula is C7H12ClNO2, with a molecular weight of approximately 163.645 g/mol.
The biological activity of 7-Azaspiro[3.5]nonane-9-carboxylic acid; hydrochloride is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The spirocyclic structure allows it to modulate the activity of these targets, influencing various biochemical pathways.
1. GPR119 Agonism
Recent studies have shown that derivatives of the compound can act as potent GPR119 agonists, which are relevant in glucose metabolism regulation. For instance, compound 54g demonstrated a favorable pharmacokinetic profile and significant glucose-lowering effects in diabetic rat models .
2. FXR Activation
Another area of interest is the compound's role as an FXR (Farnesoid X receptor) agonist. A related compound, BMS-986318, exhibited potent activation of FXR in vitro and in vivo, indicating potential applications in treating metabolic disorders such as nonalcoholic steatohepatitis (NASH) . The activation mechanism involves modulation of gene expression related to bile acid synthesis and lipid metabolism.
Case Studies
Several studies have explored the biological activity of 7-Azaspiro[3.5]nonane-9-carboxylic acid; hydrochloride:
- Study on GPR119 Agonists : Research focused on optimizing the structure of azaspiro compounds to enhance their agonistic effects on GPR119, leading to improved glucose homeostasis in animal models .
- FXR Agonist Evaluation : The evaluation of BMS-986318 demonstrated significant changes in liver gene expression markers (FGF15 and CYP7A1) after administration in mice, supporting its potential therapeutic role in liver diseases .
Comparative Analysis
To understand the uniqueness of 7-Azaspiro[3.5]nonane-9-carboxylic acid; hydrochloride, it can be compared with similar compounds:
Compound Name | Biological Activity | Unique Features |
---|---|---|
7-Azaspiro[3.5]nonane-9-carboxylic acid; HCl | FXR agonism, GPR119 agonism | Spirocyclic structure with carboxylic acid group |
2-Oxa-7-azaspiro[3.5]nonane oxalate | Moderate biological activity | Different oxygen substitution affecting reactivity |
5-Oxa-8-azaspiro[3.5]nonane-9-carboxylic acid HCl | Similar pharmacological properties | Variations in ring structure affecting binding sites |
属性
IUPAC Name |
7-azaspiro[3.5]nonane-9-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-8(12)7-6-10-5-4-9(7)2-1-3-9;/h7,10H,1-6H2,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPQQQZCYBACMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCNCC2C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2243510-57-6 |
Source
|
Record name | 7-azaspiro[3.5]nonane-5-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。